molecular formula C19H17FN2O3 B6702446 methyl 2-(4-fluorophenyl)-3-(1H-indole-7-carbonylamino)propanoate

methyl 2-(4-fluorophenyl)-3-(1H-indole-7-carbonylamino)propanoate

Cat. No.: B6702446
M. Wt: 340.3 g/mol
InChI Key: VPHZMEDKNMARIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-fluorophenyl)-3-(1H-indole-7-carbonylamino)propanoate is a synthetic organic compound that combines a fluorophenyl group, an indole moiety, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluoroaniline, indole-7-carboxylic acid, and methyl acrylate.

    Step 1 Formation of Indole Derivative: Indole-7-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride.

    Step 2 Amide Formation: The acid chloride is then reacted with 4-fluoroaniline to form the amide linkage, yielding 4-fluorophenyl-indole-7-carboxamide.

    Step 3 Esterification: The amide is then subjected to esterification with methyl acrylate under basic conditions to form the final product, methyl 2-(4-fluorophenyl)-3-(1H-indole-7-carbonylamino)propanoate.

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the indole-7-carbonylamino moiety, potentially yielding alcohol derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology

    Biological Probes: Utilized in the development of probes for studying biological systems, particularly those involving indole derivatives.

Medicine

    Pharmaceutical Development: Investigated for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of methyl 2-(4-fluorophenyl)-3-(1H-indole-7-carbonylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity, while the ester group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)-3-(1H-indole-7-carbonylamino)propanoate
  • Methyl 2-(4-bromophenyl)-3-(1H-indole-7-carbonylamino)propanoate
  • Methyl 2-(4-methylphenyl)-3-(1H-indole-7-carbonylamino)propanoate

Uniqueness

Methyl 2-(4-fluorophenyl)-3-(1H-indole-7-carbonylamino)propanoate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to other halogen or alkyl substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 2-(4-fluorophenyl)-3-(1H-indole-7-carbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-25-19(24)16(12-5-7-14(20)8-6-12)11-22-18(23)15-4-2-3-13-9-10-21-17(13)15/h2-10,16,21H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHZMEDKNMARIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CNC(=O)C1=CC=CC2=C1NC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.